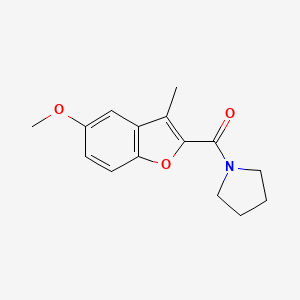
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide, also known as P7C3, is a small molecule that has shown neuroprotective effects in preclinical studies.
作用机制
The exact mechanism of action of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide is not fully understood, but it is thought to promote the survival of neurons by increasing the production of nicotinamide adenine dinucleotide (NAD+), a molecule that is critical for cellular energy metabolism and DNA repair. 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has also been shown to activate the Wnt signaling pathway, which plays a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase neuronal survival, enhance neurogenesis, and improve cognitive function. 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has also been shown to reduce inflammation and oxidative stress, two processes that contribute to neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide in lab experiments is its neuroprotective effects, which make it a valuable tool for studying neurodegenerative diseases and brain injury. However, one limitation is that 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide is not very soluble in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several future directions for research on 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide. One area of interest is the development of more potent and selective analogs of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide that can target specific pathways involved in neurodegeneration. Another area of interest is the investigation of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide's potential to enhance cognitive function in healthy individuals. Finally, there is a need for more studies to determine the safety and efficacy of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide in human clinical trials.
合成方法
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 2-amino-6-chloropurine with a propylbenzimidazole derivative, followed by the addition of an acetyl group. The final product is obtained through a purification process using chromatography.
科学研究应用
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has been extensively studied in preclinical models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has also shown efficacy in models of traumatic brain injury, stroke, and spinal cord injury. In addition, 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide has been studied for its potential to enhance neurogenesis and improve cognitive function.
属性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-propylbenzimidazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-4-9-26-13-8-6-5-7-12(13)21-18(26)22-14(27)10-25-11-20-16-15(25)17(28)24(3)19(29)23(16)2/h5-8,11H,4,9-10H2,1-3H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAESASVODRFEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)

![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)


![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)




![(4Z)-2-(4-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7455480.png)
![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)